Mavelertinib

EGFR T790M NSCLC

Mavelertinib (PF-06747775) is an irreversible third-generation EGFR TKI with a 3.2 nM IC50 against L858R/T790M and 96-fold selectivity over wild-type EGFR (307 nM WT). Unlike osimertinib, it lacks synergy with allosteric inhibitors (JBJ-125), providing a critical baseline control for cooperative binding studies. Demonstrates in vivo antigiardial activity (5–50 mg/kg). Ideal for T790M+ NSCLC models and antiparasitic discovery where mutant-selective engagement is essential.

Molecular Formula C18H22FN9O2
Molecular Weight 415.4 g/mol
CAS No. 1776112-90-3
Cat. No. B611985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavelertinib
CAS1776112-90-3
SynonymsPF06747775;  PF06747775;  PF 06747775;  PF6747775;  PF 6747775;  PF6747775;  mavelertinib; 
Molecular FormulaC18H22FN9O2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
InChIInChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
InChIKeyJYIUNVOCEFIUIU-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mavelertinib (PF-06747775): Third-Generation EGFR T790M Inhibitor for NSCLC Research and Beyond


Mavelertinib (PF-06747775, CAS 1776112-90-3) is an orally bioavailable, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Pfizer [1]. It is a pyrrolopyrimidine-based covalent inhibitor that selectively targets oncogenic EGFR mutants, including the gatekeeper T790M mutation, exon 19 deletions (Del), and L858R point mutations [2]. The compound is a clinical-stage candidate investigated for EGFR-mutant non-small cell lung cancer (NSCLC) and has demonstrated unexpected antiparasitic activity in giardiasis models [3][4].

Mavelertinib Procurement: Why Third-Generation EGFR TKIs Cannot Be Interchanged


Third-generation EGFR TKIs, including mavelertinib, osimertinib, rociletinib, and naquotinib, exhibit distinct biochemical fingerprints that preclude simple substitution in research workflows. Despite shared targeting of EGFR T790M mutants, these agents demonstrate quantitatively divergent IC50 values across common EGFR variants (Ex19del, L858R, L858R/T790M) [1], exhibit unique synergy profiles with allosteric inhibitors [2], and possess vastly different selectivity indices over wild-type EGFR [3]. Substituting mavelertinib with another third-generation TKI without empirical validation risks introducing uncontrolled variables in potency, off-target activity, and combinatory pharmacology, potentially invalidating experimental conclusions. The following evidence quantifies these critical differences.

Mavelertinib Quantitative Differentiation: Head-to-Head Data vs. Key Third-Generation EGFR TKIs


Superior Potency Against EGFR L858R/T790M Double Mutant Relative to Osimertinib and Rociletinib

Mavelertinib exhibits significantly greater potency against the EGFR L858R/T790M double mutant compared to osimertinib, rociletinib, and naquotinib in direct biochemical assays [1]. In a head-to-head comparison, mavelertinib demonstrated an IC50 of 3.2 ± 0.9 nM against L858R/T790M, whereas osimertinib required 1.3 ± 0.6 nM, rociletinib 16 nM, and naquotinib 1.2 ± 0.3 nM [1][2]. The quantitative difference of approximately 2.5-fold vs. osimertinib, 5-fold vs. rociletinib, and 2.7-fold vs. naquotinib highlights mavelertinib's enhanced biochemical inhibition of this clinically relevant resistance mutant [1].

EGFR T790M NSCLC Kinase Inhibition

Selectivity Over Wild-Type EGFR: Mavelertinib Demonstrates Superior Therapeutic Window vs. Osimertinib

Mavelertinib exhibits a markedly higher selectivity index for mutant EGFR over wild-type (WT) EGFR compared to osimertinib and other third-generation TKIs [1]. In a cross-study analysis, mavelertinib showed an IC50 of 307 nM against WT EGFR, resulting in a selectivity ratio of approximately 96-fold vs. L858R/T790M (IC50=3.2 nM) and 77-fold vs. Ex19del/T790M (IC50=4.0 nM) [2][3]. In contrast, osimertinib exhibits WT EGFR IC50 values ranging from 9.6 nM to 184 nM depending on assay conditions, yielding a significantly narrower selectivity window [1][2]. This differential WT-sparing profile may reduce on-target toxicity in normal tissues expressing WT EGFR.

EGFR Selectivity Wild-type Kinase Profiling

Unique Synergy Profile with Allosteric EGFR Inhibitors: Mavelertinib Does Not Cooperate with JBJ-125

Mavelertinib exhibits a distinct pharmacological interaction with allosteric EGFR inhibitors compared to osimertinib and naquotinib [1]. In synergy assays using purified EGFR kinase domain, osimertinib, AZ5104, and naquotinib enhanced the potency of the allosteric inhibitor JBJ-125, whereas mavelertinib was neither synergistic nor antagonistic with regard to JBJ-125 potency [1]. This differential behavior was confirmed in H3255GR cells, where osimertinib combined with mavelertinib or naquotinib showed no synergy (additive effect only), while osimertinib+JBJ-125 demonstrated clear synergy [2].

EGFR Allosteric Synergy Combination Therapy

In Vivo Antiparasitic Efficacy in Giardiasis Model: Mavelertinib Clears Infection at Clinically Relevant Doses

Mavelertinib demonstrates potent in vivo efficacy in a murine model of Giardia lamblia infection, clearing parasites at doses as low as 5 mg/kg QD for 2 days [1]. In contrast, other EGFR TKIs screened (including afatinib, gefitinib, erlotinib, and lapatinib) exhibited insignificant inhibition of G. lamblia at 5 μM in vitro [2]. The compound dosed at 50 mg/kg once daily completely cleared luminescence signal after a single dose, while metronidazole at 20 mg/kg QD required 3 days of dosing [1]. This repurposing potential is unique among EGFR TKIs and suggests a distinct off-target mechanism.

Giardiasis Antiparasitic In Vivo Drug Repurposing

Mavelertinib Optimal Use Cases: From NSCLC Mutant Profiling to Antiparasitic Discovery


Preclinical Evaluation of EGFR T790M/L858R-Driven NSCLC Models

Mavelertinib is optimally suited for in vitro and in vivo NSCLC models harboring the L858R/T790M double mutation. Its IC50 of 3.2 nM against this variant [1] enables potent target engagement at low concentrations, while its 96-fold selectivity over wild-type EGFR [2] minimizes confounding toxicity in normal tissues. Researchers can leverage mavelertinib's distinct potency profile to benchmark novel compounds or study resistance mechanisms in T790M-positive cell lines.

Kinase Selectivity Profiling and Off-Target Minimization Studies

When experimental designs require strict minimization of wild-type EGFR inhibition, mavelertinib's 307 nM WT IC50 [2] provides a quantifiable advantage over osimertinib (9.6 nM WT IC50 [1]). This property makes mavelertinib the preferred tool compound for studies examining mutant-specific EGFR signaling or for in vivo models where gastrointestinal and dermal toxicity from WT EGFR inhibition must be avoided.

Allosteric EGFR Inhibitor Combination Studies Requiring Additive Pharmacology

For experiments investigating EGFR allosteric modulation, mavelertinib serves as a critical control compound because it does not synergize with allosteric inhibitors like JBJ-125, unlike osimertinib and naquotinib [3]. This unique property allows researchers to dissect cooperative binding mechanisms and to use mavelertinib as a baseline comparator when evaluating novel allosteric-orthosteric drug combinations.

Drug Repurposing Screens for Giardiasis and Neglected Parasitic Diseases

Mavelertinib's demonstrated in vivo efficacy against Giardia lamblia at 5-50 mg/kg [4] positions it as a high-priority hit for antiparasitic drug discovery. Unlike other EGFR TKIs that lack activity against G. lamblia [4], mavelertinib offers a unique chemical starting point for developing new giardiasis therapeutics. Procurement for antiparasitic research is strongly justified by the quantitative in vivo clearance data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavelertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.